tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21FN2O2 . It is a tertiary butyl ester, which finds applications in various fields of synthetic organic chemistry . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide for the synthesis of tert-butyl esters from benzyl cyanides .
Chemical Reactions Analysis
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and the dimethylamino group play crucial roles in its activity, allowing it to interact with specific enzymes and receptors . These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(dimethylamino)-3-(fluoromethyl)-, 1,1-dimethylethyl ester
These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the azetidine ring and the tert-butyl ester group in this compound gives it distinct characteristics and applications .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
LBCHPVNRCSEGJZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CN(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.